molecular formula C15H15F2N3O3 B14124873 3-(2,2-Difluoro-2-phenylethylamino)-1-(hydroxycarbonylmethyl)-6-methyl-pyrazinone CAS No. 454483-97-7

3-(2,2-Difluoro-2-phenylethylamino)-1-(hydroxycarbonylmethyl)-6-methyl-pyrazinone

Cat. No.: B14124873
CAS No.: 454483-97-7
M. Wt: 323.29 g/mol
InChI Key: ZGJNOOLKFXMTDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2-Difluoro-2-phenylethylamino)-1-(hydroxycarbonylmethyl)-6-methyl-pyrazinone is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazinone core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoro-2-phenylethylamino)-1-(hydroxycarbonylmethyl)-6-methyl-pyrazinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,3-diaminopyrazine and a suitable carbonyl compound.

    Introduction of the 2,2-Difluoro-2-phenylethylamino Group: This step involves the nucleophilic substitution reaction where a difluorophenylethylamine derivative reacts with the pyrazinone core under basic conditions.

    Addition of the Hydroxycarbonylmethyl Group: The hydroxycarbonylmethyl group can be introduced through a carboxylation reaction using carbon dioxide or a suitable carboxylating agent.

    Methylation: The final step involves the methylation of the pyrazinone core using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoro-2-phenylethylamino)-1-(hydroxycarbonylmethyl)-6-methyl-pyrazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-(2,2-Difluoro-2-phenylethylamino)-1-(hydroxycarbonylmethyl)-6-methyl-pyrazinone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique chemical structure and potential biological activity.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific functionalities.

    Biological Research: It is used in various biological assays to study its effects on different biological systems.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoro-2-phenylethylamino)-1-(hydroxycarbonylmethyl)-6-methyl-pyrazinone involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2-Difluoro-2-phenylethylamino)-1-(hydroxycarbonylmethyl)-6-methyl-pyrazine
  • 3-(2,2-Difluoro-2-phenylethylamino)-1-(hydroxycarbonylmethyl)-6-methyl-pyridine
  • 3-(2,2-Difluoro-2-phenylethylamino)-1-(hydroxycarbonylmethyl)-6-methyl-pyrimidine

Uniqueness

3-(2,2-Difluoro-2-phenylethylamino)-1-(hydroxycarbonylmethyl)-6-methyl-pyrazinone is unique due to its specific combination of functional groups and the pyrazinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

454483-97-7

Molecular Formula

C15H15F2N3O3

Molecular Weight

323.29 g/mol

IUPAC Name

2-[3-[(2,2-difluoro-2-phenylethyl)amino]-6-methyl-2-oxopyrazin-1-yl]acetic acid

InChI

InChI=1S/C15H15F2N3O3/c1-10-7-18-13(14(23)20(10)8-12(21)22)19-9-15(16,17)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,18,19)(H,21,22)

InChI Key

ZGJNOOLKFXMTDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=O)N1CC(=O)O)NCC(C2=CC=CC=C2)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.